2-(Adamantan-1-YL)-N-benzylethanethioamide
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Overview
Description
2-(Adamantan-1-YL)-N-benzylethanethioamide is a compound that features an adamantane moiety, a benzyl group, and an ethanethioamide functional group. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often exhibit unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It is known that adamantane derivatives like quindoline have favorable penetration through the blood-brain barrier .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Biochemical Analysis
Biochemical Properties
It is known that adamantane derivatives, which 2-(1-adamantyl)-N-benzylethanethioamide is a part of, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Cellular Effects
Related adamantyl-substituted compounds have been found to inhibit cancer cell proliferation and promote the formation of different atypical tubulin assemblies .
Molecular Mechanism
It is speculated that the adamantyl group in the compound could play a significant role in its interactions with biomolecules .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability, suggesting that 2-(1-adamantyl)-N-benzylethanethioamide may also exhibit stability over time .
Metabolic Pathways
Related adamantane derivatives are known to undergo hydroxylation of the adamantyl ring .
Subcellular Localization
Related compounds have been found to translocate from the nucleus to the mitochondria, eliciting a proapoptotic effect in certain cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-YL)-N-benzylethanethioamide typically involves the reaction of adamantanecarboxylic acid with benzylamine and ethanethioamide under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Adamantan-1-YL)-N-benzylethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Adamantan-1-YL)-N-benzylethanethioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
2-(Adamantan-1-YL)-N-benzylacetamide: Similar structure but with an acetamide group instead of a thioamide group.
2-(Adamantan-1-YL)-N-benzylindole: Contains an indole moiety instead of an ethanethioamide group.
2-(Adamantan-1-YL)-N-benzylpyridine: Features a pyridine ring instead of an ethanethioamide group.
Uniqueness
2-(Adamantan-1-YL)-N-benzylethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the adamantane moiety with the thioamide group enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
2-(1-adamantyl)-N-benzylethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)12-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHXUCRQVHTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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